molecular formula C22H23N3O4S B2445702 Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-89-2

Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2445702
CAS RN: 851947-89-2
M. Wt: 425.5
InChI Key: UZGKXBFUWVYVPW-UHFFFAOYSA-N
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Description

Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Modeling of Pyrazolo Derivatives as Anti-tumor Agents

Research has outlined an efficient method to obtain pyrazolo derivatives, including Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, which have shown significant effects in mouse tumor model cancer cell lines and two human cancer cell lines of colon and breast cancer. Molecular docking studies were also conducted (Nassar et al., 2015).

Pyridazine Derivatives: Synthesis and Reactions

This study focuses on the synthesis of Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate and related derivatives, examining their reactions with various chemicals to form new heterocyclic systems (Deeb et al., 1992).

Synthesis of Novel Pyridine and Pyridazine Derivatives

This research details the synthesis of novel pyridine and pyridazine derivatives, discussing the alcoholysis and Knoevenagel condensation processes involved (Abdelrazek et al., 2001).

Synthesis of Heterocyclic Compounds Containing Thieno[2,3-c] Pyridazine Moiety

The study presents the synthesis of new thieno[2,3-c] pyridazine derivatives and explores their potential applications and reactions to produce various compounds (Radwan, 2000).

Synthesis of Pyrazolo[3,4-d]pyrimidines

This research involves the synthesis of pyrazolo[3,4-d]pyrimidines, including antimetabolites like allopurinol, by reacting various α-cyano-β-ethoxyacrylamides with hydrazine and substituted hydrazines (Hildick & Shaw, 1971).

Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety

This paper discusses the synthesis of new heterocyclic compounds containing a sulfonamido moiety for potential antibacterial applications, involving the reaction of ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate with various compounds (Azab et al., 2013).

properties

IUPAC Name

ethyl 5-(cyclopentanecarbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-3-29-22(28)18-16-12-30-20(23-19(26)14-6-4-5-7-14)17(16)21(27)25(24-18)15-10-8-13(2)9-11-15/h8-12,14H,3-7H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGKXBFUWVYVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CCCC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(cyclopentanecarboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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